TAE226 (2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide) is a synthetic, low-molecular-weight compound developed by Novartis. It is classified as a dual tyrosine kinase inhibitor, primarily targeting Focal Adhesion Kinase (FAK) and demonstrating additional inhibitory activity against the Insulin-like Growth Factor 1 Receptor (IGF1R) at higher concentrations. [] TAE226 has emerged as a promising therapeutic candidate in preclinical research for various cancers due to its ability to inhibit tumor cell proliferation, migration, survival, and invasion.
The molecular structure of TAE226 consists of a central pyrimidine ring with two aniline substituents, one featuring a morpholine moiety and a methoxy group. The other aniline is attached to a methylbenzamide group. Crystal structures of TAE226 bound to the FAK kinase domain have been resolved, [] revealing key interactions and conformational changes that contribute to its inhibitory activity.
TAE226 functions as an ATP-competitive inhibitor of FAK, specifically targeting the autophosphorylation site at tyrosine 397 (Tyr397). [, , ] By binding to the ATP-binding pocket of FAK, TAE226 prevents phosphorylation and activation of FAK, thereby disrupting downstream signaling pathways, including those involving Akt and MAPK. [, , , ] This inhibition leads to a decrease in cell proliferation, migration, and survival, ultimately resulting in antitumor effects. [, , ] TAE226 also exhibits inhibitory activity against IGF1R, albeit at higher concentrations, further contributing to its antitumor effects. [, , ] Notably, the structural characteristics of the FAK kinase domain, particularly the presence of a glycine residue near the DFG motif, contribute to the specificity of TAE226 for FAK. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: